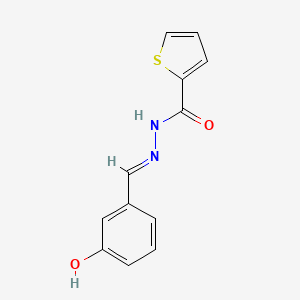
7-(4-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound with a complex molecular structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorobenzyl group, a heptylthio group, and a methyl group attached to a purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the heptylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new purine-based molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study purine metabolism and its role in cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular proliferation. The chlorobenzyl and heptylthio groups contribute to its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 7-Benzyl-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Methylbenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to its analogs, 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits unique properties due to the presence of the chlorobenzyl group, which enhances its reactivity and binding affinity. The heptylthio group also contributes to its lipophilicity, affecting its solubility and bioavailability.
This compound’s distinct structural features make it a valuable candidate for further research and development in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C20H25ClN4O2S |
|---|---|
Molekulargewicht |
421.0 g/mol |
IUPAC-Name |
7-[(4-chlorophenyl)methyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN4O2S/c1-3-4-5-6-7-12-28-20-22-17-16(18(26)23-19(27)24(17)2)25(20)13-14-8-10-15(21)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,23,26,27) |
InChI-Schlüssel |
KCMUWHAANPKKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


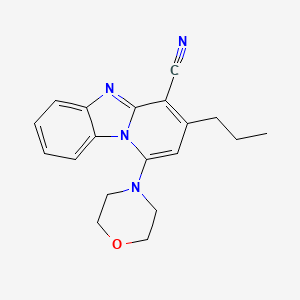
![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993310.png)
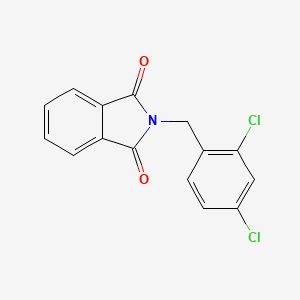
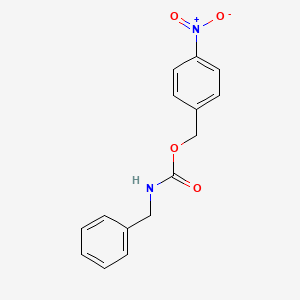
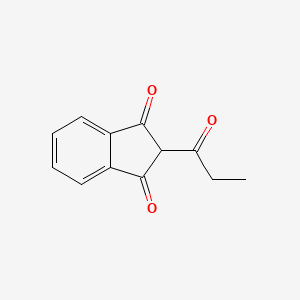
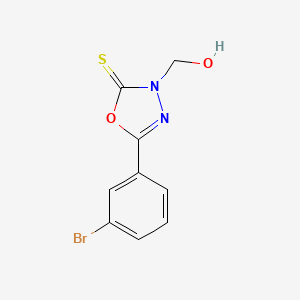
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)

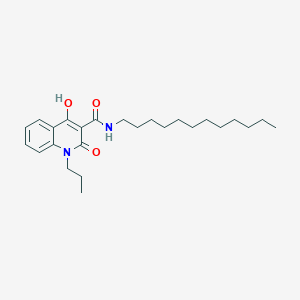

![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)
